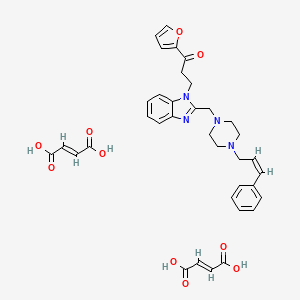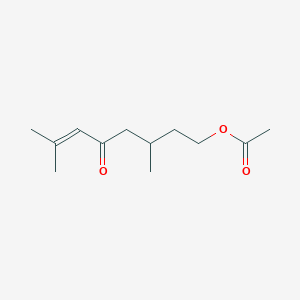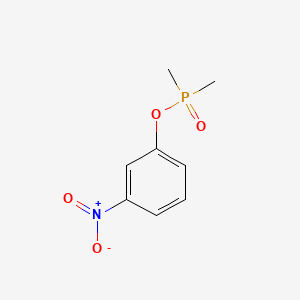
Phosphinic acid, dimethyl-, 3-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphinic acid moiety esterified with a 3-nitrophenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dimethyl-, 3-nitrophenyl ester typically involves the esterification of dimethylphosphinic acid with 3-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dimethylphosphinic acid and 3-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 3-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.
Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic acid, dimethyl-, 3-nitrophenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: Similar to phosphinic acids but with a different oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications.
Uniqueness
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is unique due to its specific esterification with a 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
59581-57-6 |
|---|---|
Fórmula molecular |
C8H10NO4P |
Peso molecular |
215.14 g/mol |
Nombre IUPAC |
1-dimethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
Clave InChI |
FSMZGOQKTJQQOU-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



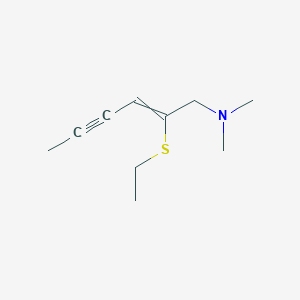

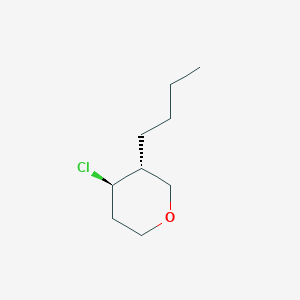
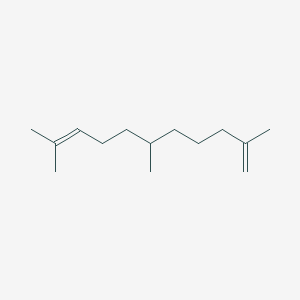
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
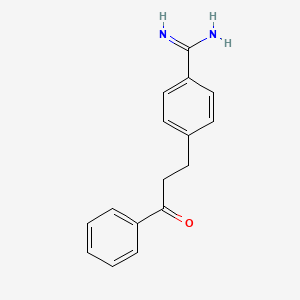


![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

